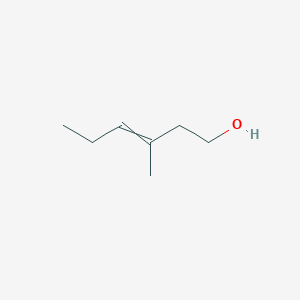
Propyl propylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl propylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is a member of the phosphonofluoridate family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonofluoridate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl propylphosphonofluoridate typically involves the reaction of propylphosphonic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propyl groups. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl propylphosphonofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphonofluoridates.
Applications De Recherche Scientifique
Propyl propylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propyl propylphosphonofluoridate involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl propylphosphonofluoridate
- Ethyl propylphosphonofluoridate
- Butyl propylphosphonofluoridate
Uniqueness
Propyl propylphosphonofluoridate is unique due to its specific alkyl chain length, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, it exhibits different binding affinities and inhibitory effects on enzymes. Its longer alkyl chain also affects its solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Propriétés
Numéro CAS |
18358-36-6 |
|---|---|
Formule moléculaire |
C6H14FO2P |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-[fluoro(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |
Clé InChI |
JOBVIQBYCNRBKT-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





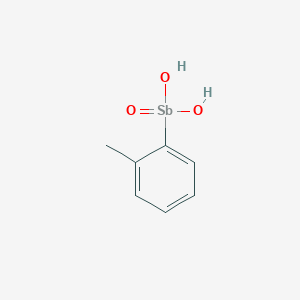
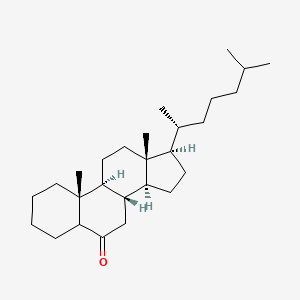
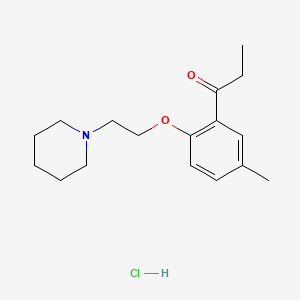
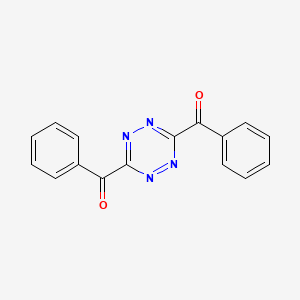
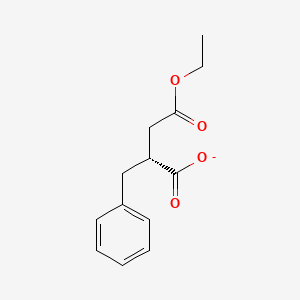
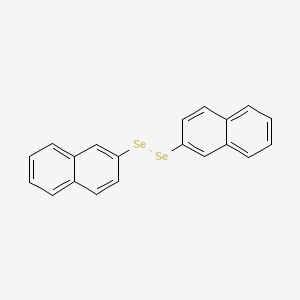
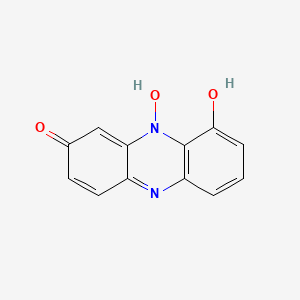
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
